molecular formula C19H20ClN5O3 B11270793 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11270793
M. Wt: 401.8 g/mol
InChI Key: RRUSGCWOTNRYKJ-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylamine under suitable conditions.

    Attachment of the diethoxyphenyl group: This can be done through a coupling reaction, often using a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.8 g/mol

IUPAC Name

5-(2-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20ClN5O3/c1-3-27-12-9-10-16(28-4-2)15(11-12)22-19(26)17-18(24-25-23-17)21-14-8-6-5-7-13(14)20/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI Key

RRUSGCWOTNRYKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3Cl

Origin of Product

United States

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